N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methoxypyrazinyl moiety, and a piperidine ring. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the fluorophenyl group: This can be achieved through nucleophilic substitution reactions using 4-fluorobenzene derivatives.
Attachment of the methoxypyrazinyl moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to introduce the pyrazinyl group.
Final assembly: The final step involves the formation of the carboxamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide
- N-(4-bromophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide
- N-(4-methylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-24(17-18(27-2)22-10-9-21-17)13-14-7-11-25(12-8-14)19(26)23-16-5-3-15(20)4-6-16/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVHABYXRHPHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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